

Structure Elucidation of 2-Bromo-1-(4-morpholinophenyl)ethanone: A Technical Guide

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Compound of Interest

Compound Name:	2-Bromo-1-(4-morpholinophenyl)ethanone
Cat. No.:	B1273728

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Abstract

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of **2-Bromo-1-(4-morpholinophenyl)ethanone**, a heterocyclic ketone of interest in medicinal chemistry and drug development. This document details the synthetic pathway, including protocols for Friedel-Crafts acylation and subsequent α -bromination. Physicochemical properties and spectroscopic data are presented to aid in the characterization of this compound. Furthermore, a potential signaling pathway is illustrated based on its reported activity as a Diacylglycerol Kinase Zeta (DGK ζ) inhibitor, highlighting its relevance in immunomodulatory drug discovery.

Introduction

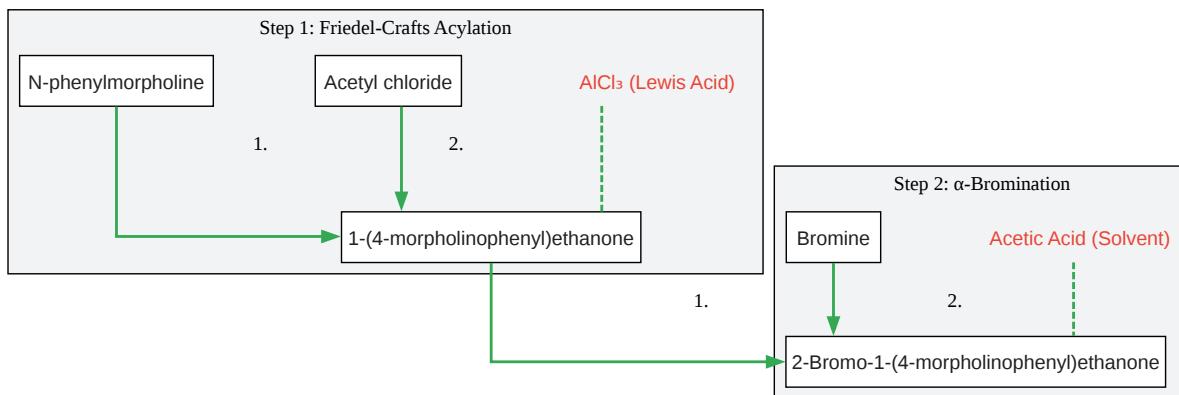
2-Bromo-1-(4-morpholinophenyl)ethanone, also known as 4-(Morpholin-4-yl)phenacyl bromide, is a valuable intermediate in organic synthesis.^[1] Its structure combines a morpholine-substituted phenyl ring with a reactive α -bromo ketone functional group, making it a versatile building block for the synthesis of various heterocyclic compounds and potential pharmaceutical agents. The morpholine moiety is a common feature in many approved drugs, often improving pharmacokinetic properties such as solubility and metabolic stability. The α -bromo ketone is a key synthon for introducing the phenacyl scaffold into larger molecules, frequently utilized in the development of enzyme inhibitors and other bioactive compounds.

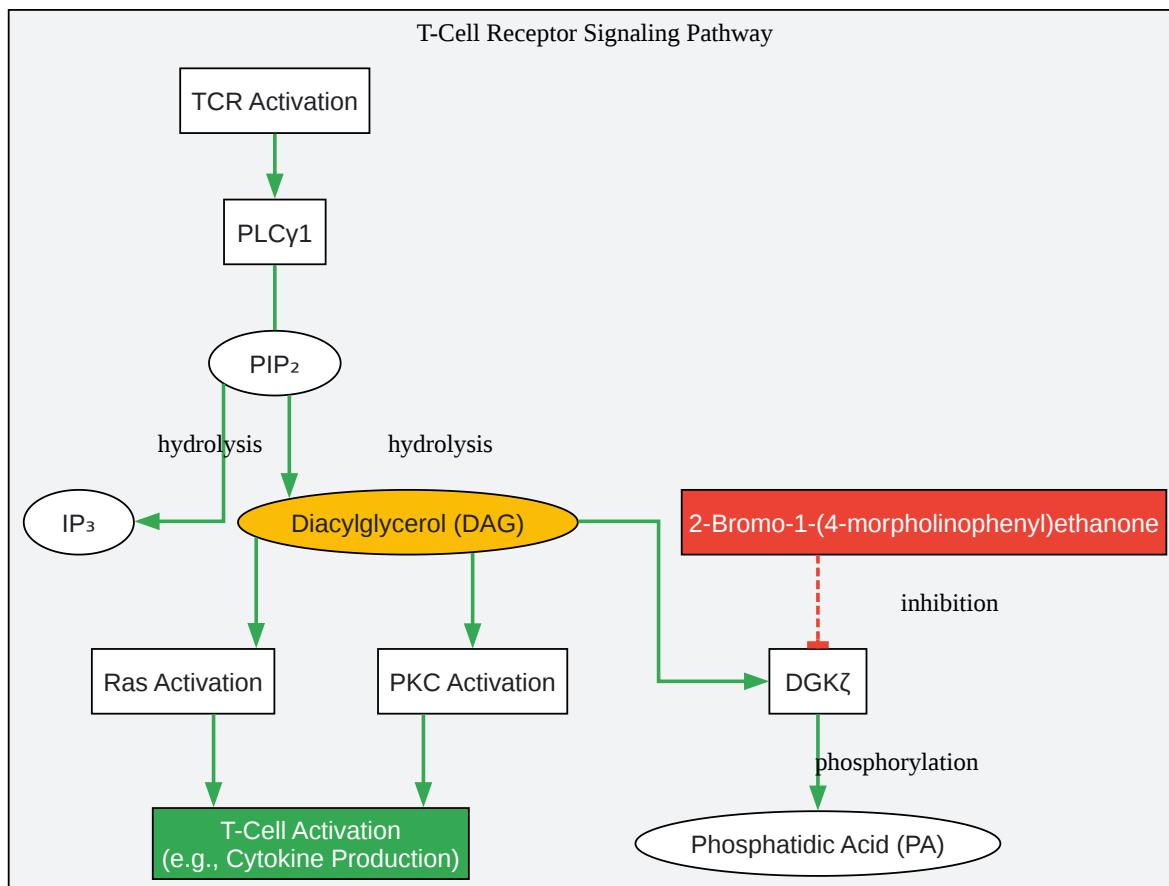
Synthesis of 2-Bromo-1-(4-morpholinophenyl)ethanone

The synthesis of **2-Bromo-1-(4-morpholinophenyl)ethanone** is typically achieved in a two-step process:

- Friedel-Crafts Acylation: Reaction of N-phenylmorpholine with acetyl chloride in the presence of a Lewis acid catalyst to yield 1-(4-morpholinophenyl)ethanone.
- α -Bromination: Bromination of the methyl group of the ketone functionality of 1-(4-morpholinophenyl)ethanone.

A schematic of the synthesis is presented below.





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References

- 1. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [Structure Elucidation of 2-Bromo-1-(4-morpholinophenyl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1273728#2-bromo-1-4-morpholinophenyl-ethanone-structure-elucidation>

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